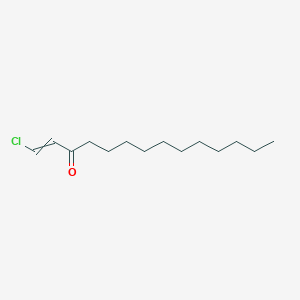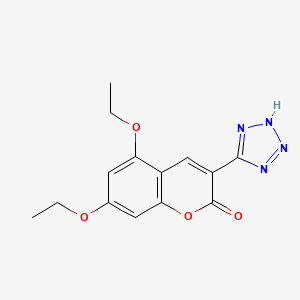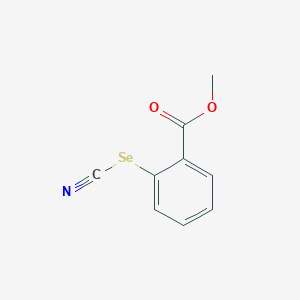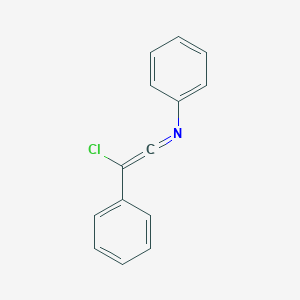![molecular formula C23H29ClN4O10S B14438133 [2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate CAS No. 74281-90-6](/img/structure/B14438133.png)
[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple functional groups, including acetoxy, chloropurinyl, and ethylsulfanyl groups, which contribute to its diverse reactivity and utility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate typically involves multi-step organic reactions. The process begins with the preparation of the core hexyl chain, followed by the introduction of the chloropurinyl group through nucleophilic substitution reactions. The acetoxy groups are then introduced via acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine. The ethylsulfanyl group is incorporated through a thiolation reaction, often using ethylthiol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Reaction conditions are carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloropurinyl group can be reduced to form purinyl derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the acetoxy groups.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, purinyl derivatives, and various substituted hexyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of [2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate involves its interaction with specific molecular targets. The chloropurinyl group can bind to nucleic acids, potentially inhibiting viral replication or interfering with cancer cell proliferation. The ethylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
類似化合物との比較
Similar Compounds
- [2,3,4,5-Tetraacetyloxy-6-(6-bromopurin-9-yl)-6-ethylsulfanylhexyl] acetate
- [2,3,4,5-Tetraacetyloxy-6-(6-iodopurin-9-yl)-6-ethylsulfanylhexyl] acetate
- [2,3,4,5-Tetraacetyloxy-6-(6-fluoropurin-9-yl)-6-ethylsulfanylhexyl] acetate
Uniqueness
Compared to its analogs, [2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate is unique due to the presence of the chloropurinyl group, which imparts distinct reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable tool in various research and industrial applications.
特性
CAS番号 |
74281-90-6 |
|---|---|
分子式 |
C23H29ClN4O10S |
分子量 |
589.0 g/mol |
IUPAC名 |
[2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate |
InChI |
InChI=1S/C23H29ClN4O10S/c1-7-39-23(28-10-27-17-21(24)25-9-26-22(17)28)20(38-15(6)33)19(37-14(5)32)18(36-13(4)31)16(35-12(3)30)8-34-11(2)29/h9-10,16,18-20,23H,7-8H2,1-6H3 |
InChIキー |
FGQYLRHJNNSISP-UHFFFAOYSA-N |
正規SMILES |
CCSC(C(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)N1C=NC2=C1N=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



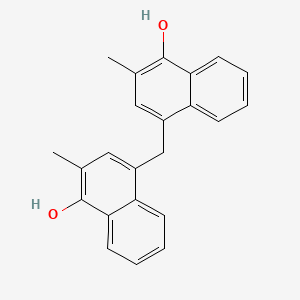
![1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine](/img/structure/B14438069.png)
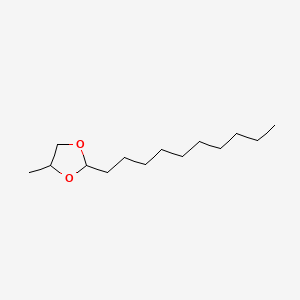
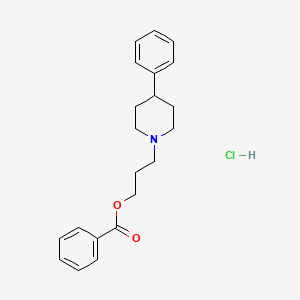
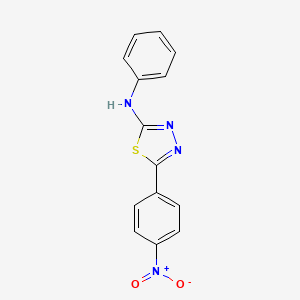
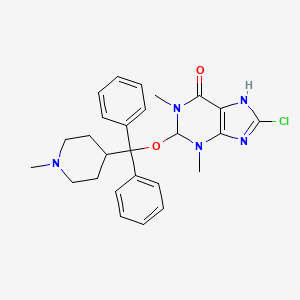
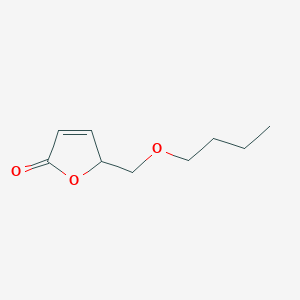
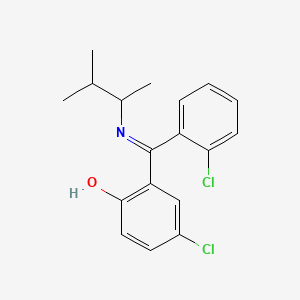
![Lithium, [3,5-bis(1,1-dimethylethyl)-4-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B14438128.png)
